H-DL-Val-OMe.HCl
Description
Significance and Research Context of D-Valine Methyl Ester Hydrochloride
The primary significance of D-Valine methyl ester hydrochloride in academic research lies in its role as a chiral building block. ontosight.ai Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. The distinct three-dimensional arrangement of atoms in D-Valine methyl ester hydrochloride allows for the synthesis of complex molecules with specific stereochemistry, which is crucial for their biological activity. chemimpex.com
This compound is extensively utilized in peptide synthesis. chemimpex.comnetascientific.com Peptides, short chains of amino acids, are vital in numerous biological processes and are the foundation for many therapeutic agents. The incorporation of D-amino acids like D-valine can confer resistance to enzymatic degradation, enhancing the stability and bioavailability of peptide-based drugs.
Furthermore, D-Valine methyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, including antiviral and antibiotic agents. ontosight.ai Its application extends to the study of enzyme inhibition and receptor binding, where its specific stereochemistry plays a critical role in molecular interactions. chemimpex.com
Historical Perspective on the Utilization of D-Valine Methyl Ester Hydrochloride in Chemical Synthesis and Biological Studies
Historically, the use of D-amino acids and their derivatives was less common than their L-counterparts, which are the primary components of proteins in most living organisms. However, as the understanding of the roles of D-amino acids in biological systems grew, so did the interest in compounds like D-Valine methyl ester hydrochloride.
Early research focused on its synthesis and characterization. The esterification of D-valine with methanol (B129727) in the presence of hydrochloric acid is a common method for its preparation. ontosight.ai A key application that emerged was its use in the synthesis of antiviral drugs. For instance, its enantiomer, L-Valine methyl ester hydrochloride, is a crucial intermediate in the production of Valacyclovir, a prodrug of Acyclovir used to treat herpes virus infections. lookchem.comresearchgate.netresearchgate.netbenthamdirect.com While the L-form is used for Valacyclovir, the study and synthesis of such drugs have paved the way for exploring the potential of D-amino acid derivatives in other pharmaceuticals.
In biological studies, D-Valine methyl ester hydrochloride and other D-amino acid esters have been used to investigate the specificity of enzymes and transport systems. These studies have helped to elucidate the mechanisms by which biological systems differentiate between enantiomers.
Current Research Landscape and Emerging Trends for D-Valine Methyl Ester Hydrochloride
The current research landscape for D-Valine methyl ester hydrochloride continues to be vibrant and multifaceted. chemimpex.com A significant trend is its application in the development of novel therapeutic agents. Researchers are exploring its use in the synthesis of new antiviral and antimicrobial compounds. For example, conjugates of glycyrrhizic acid with D-amino acid esters, including D-Valine methyl ester, have been synthesized and investigated for their antiviral activity against influenza viruses. neicon.ru
Another emerging area is its use in asymmetric synthesis as a chiral auxiliary or ligand. chemimpex.com Chiral ligands are essential in catalysis for producing enantiomerically pure compounds, which is a major goal in modern organic chemistry and drug development. Studies have explored the use of Schiff base complexes derived from L-valine methyl ester hydrochloride (the enantiomer) as catalysts in asymmetric reactions, and similar principles can be applied to the D-enantiomer. medcraveonline.comresearchgate.net
Furthermore, there is growing interest in the material science applications of amino acid derivatives. The L-enantiomer, L-valine methyl ester hydrochloride, has been studied for its nonlinear optical (NLO) properties, suggesting potential applications in optoelectronics. researchgate.net This opens up possibilities for investigating the material properties of D-Valine methyl ester hydrochloride.
The development of advanced analytical techniques, such as gas chromatography, for the purity analysis of L-valine methyl ester hydrochloride also contributes to the broader research landscape, ensuring the quality of this starting material for various applications. researchtrend.netscribd.comslideshare.net
Interactive Data Table: Research Applications of D-Valine Methyl Ester Hydrochloride
| Research Area | Specific Application | Key Findings/Significance |
| Pharmaceutical Synthesis | Intermediate for antiviral agents | Conjugates with glycyrrhizic acid show activity against influenza. neicon.ru |
| Peptide Chemistry | Chiral building block for peptides | Incorporation of D-valine can increase peptide stability. chemimpex.comnetascientific.com |
| Asymmetric Catalysis | Precursor for chiral ligands | Potential to create catalysts for stereoselective synthesis. chemimpex.com |
| Biological Studies | Probe for enzyme and receptor specificity | Helps in understanding molecular recognition in biological systems. chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-05-6, 7146-15-8, 6306-52-1 | |
| Record name | Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5619-05-6 | |
| Source | DTP/NCI | |
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| Record name | 7146-15-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6306-52-1 | |
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| Record name | Methyl DL-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Chemical Transformations Involving D Valine Methyl Ester Hydrochloride
Established Synthetic Pathways for D-Valine Methyl Ester Hydrochloride
The synthesis of D-valine methyl ester hydrochloride can be achieved through several well-established routes, each with its own advantages and limitations. These methods primarily involve the direct esterification of D-valine, derivatization from other compounds, enzymatic processes, and techniques for resolving racemic mixtures.
Esterification Reactions of D-Valine
Direct esterification of the carboxylic acid group of D-valine is a common and straightforward approach to obtaining its methyl ester.
Fischer-Speier Esterification: This classic method involves reacting D-valine with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. pearson.comlibretexts.orgwikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used, or the water formed during the reaction is removed. libretexts.orgwikipedia.org The initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. libretexts.orgorganic-chemistry.org
Using Thionyl Chloride: A highly effective method for preparing amino acid methyl esters involves the use of thionyl chloride (SOCl₂) in methanol. neicon.runih.govskemman.is D-valine is suspended in dry methanol at low temperatures (0–5°C), and thionyl chloride is added dropwise. neicon.ru The reaction proceeds through the formation of an acid chloride intermediate, which then readily reacts with methanol to form the methyl ester. skemman.is This method is often preferred due to its high yields and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. One specific protocol involves adding L-valine to a pre-cooled solution of thionyl chloride in absolute methanol, followed by refluxing for several hours to yield L-valine methyl ester hydrochloride. google.comijcrr.comtsijournals.com
Using Trimethylchlorosilane (TMSCl): A milder and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govrsc.org This approach has been shown to be efficient for the esterification of a variety of amino acids, including L-valine, with good to excellent yields. nih.govrsc.org The reaction is typically carried out by adding TMSCl to a solution of the amino acid in methanol and stirring for several hours. rsc.org
Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | D-Valine, Methanol, Strong Acid (HCl, H₂SO₄) | Reflux | Inexpensive reagents | Equilibrium reaction, requires excess alcohol or water removal |
| Thionyl Chloride | D-Valine, Methanol, Thionyl Chloride | Low temperature to reflux | High yields, gaseous byproducts | Thionyl chloride is corrosive and moisture-sensitive |
| Trimethylchlorosilane | D-Valine, Methanol, TMSCl | Room temperature | Mild conditions, convenient | TMSCl can be expensive |
Derivatization from Precursor Compounds
D-valine methyl ester hydrochloride can also be synthesized by modifying precursor molecules. For instance, it can be prepared from D,L-valine as a raw material. patsnap.com Another approach involves the synthesis starting from isobutyraldehyde, sodium cyanide, and ammonium (B1175870) carbonate to form an intermediate hydantoin (B18101), which is then converted to D-valine. researchgate.net The resulting D-valine can then be esterified as described in the previous section. A method for preparing L-valine and D-valine by chemical resolution uses racemic valine (DL-Val) as the raw material. google.com
Enzymatic Approaches for Synthesis of D-Valine and its Esters
Enzymatic methods offer high stereoselectivity and mild reaction conditions, making them an attractive green alternative to chemical synthesis.
Hydantoinase and N-carbamoyl-D-amino acid amidohydrolase: A bienzymatic system using resting cells of Agrobacterium radiobacter, which produce hydantoinase and N-carbamoyl-D-amino acid amidohydrolase, can convert an intermediate hydantoin to D-valine. researchgate.net
D-amino acid aminotransferases (DAATs): These enzymes catalyze the transfer of an amino group from a donor to an α-keto acid acceptor. semanticscholar.orgmdpi.com D-valine can be synthesized from its corresponding α-keto acid, 3-methyl-2-oxobutanoic acid, with high yields using DAATs. semanticscholar.org
L-amino acid oxidase (L-AAO): Kinetic resolution of DL-amino acids can be achieved using L-amino acid oxidase. This enzyme selectively oxidizes the L-enantiomer to the corresponding α-keto acid, leaving the D-amino acid unreacted. nih.gov
Aminopeptidases: The resolution of amino acid amides using aminopeptidase (B13392206) from Pseudomonas putida is a versatile process. The enzyme selectively hydrolyzes the L-amino acid amide, allowing for the separation of the D-amino acid amide. iupac.org
Racemization and Chemical Resolution Techniques for D-Valine Synthesis
The production of D-valine often starts from a racemic mixture (DL-valine), which then requires resolution to isolate the desired D-enantiomer.
Chemical Resolution: This classic technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. patsnap.comresearchgate.netgoogle.com For example, D-2,3-dibenzoyltartaric acid can be used as a resolving agent for DL-valine. patsnap.comresearchgate.net Another method utilizes S-mandelic acid to complex with D-valine. patsnap.com The resolution of N-acetyl-DL-valine has also been achieved using (-)-α-fenchylamine. lookchem.com
Novel Catalytic Systems and Reagents in D-Valine Methyl Ester Hydrochloride Synthesis
Research into more efficient and environmentally friendly synthetic methods is ongoing. Novel catalytic systems are being developed to improve the synthesis of D-valine and its derivatives. For instance, a copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts has been developed for amide preparation. orgsyn.org While not a direct synthesis of the ester, this highlights the exploration of new catalytic approaches in amino acid chemistry. Furthermore, evolved variants of cyclohexylamine (B46788) oxidase have shown improved catalytic efficiency in the synthesis of D-valine. researchgate.net
Asymmetric Synthesis and Chiral Auxiliary Applications
D-valine methyl ester hydrochloride and its derivatives are valuable chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. chemimpex.com For example, L-valine methyl ester hydrochloride has been used in the synthesis of chiral azomethines. researchgate.net The N-benzyl derivative of D-valine methyl ester hydrochloride is also utilized as a chiral auxiliary. chemimpex.com In one application, lithiated (2R)-( - )-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, derived from D-valine, was used in the enantioselective alkylation to synthesize L-p-boronophenylalanine. tandfonline.com Perfluoroalkane-tagged chiral auxiliaries have been prepared from N-(tert-butoxycarbonyl)-L-valine methyl ester for use in stereoselective synthesis. arkat-usa.org
Role of D-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter. D-valine methyl ester hydrochloride, and its L-enantiomer, are effective in this capacity. chemimpex.comuni-konstanz.de For instance, L-valine has been used to synthesize chiral bislactim ethers, which are intermediates in the asymmetric synthesis of amino acids. bath.ac.uk The bulky isopropyl group of the valine derivative directs the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other. uni-konstanz.de This stereocontrol is crucial in producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. chemimpex.com
One notable application involves the enantioselective synthesis of (R)-α-methyl-α-amino acids. In this process, a derivative of L-valine is used to create a chiral template. Alkylation of this template occurs with high diastereoselectivity, meaning the new alkyl group is added in a specific orientation relative to the existing chiral center. Subsequent hydrolysis removes the auxiliary, yielding the desired (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester. uni-konstanz.de This method demonstrates the power of using amino acid derivatives to control stereochemistry in the synthesis of new, non-natural amino acids.
Stereoselective Transformations Utilizing D-Valine Methyl Ester Hydrochloride
The inherent chirality of D-valine methyl ester hydrochloride makes it a valuable starting material for stereoselective transformations, where the goal is to produce a specific stereoisomer of a product. researchgate.net
A key example is its use in the Betti reaction, a multicomponent reaction that typically forms aminobenzylnaphthols with two new stereocenters. researchgate.net While the use of (S)-valine methyl ester under standard conditions can sometimes lead to a racemic product, modifications to the reaction conditions have been developed to overcome this, yielding a product with two fully resolved stereocenters. researchgate.net Interestingly, the choice of aldehyde can also influence the stereochemical outcome, with some substituted benzaldehydes leading to stereoisomerically pure products even under the original conditions. researchgate.net
Furthermore, D-valine methyl ester hydrochloride can be incorporated into more complex chiral ligands. These ligands can then be used to induce asymmetry in a variety of chemical reactions. mdpi-res.com For example, chiral crown ethers incorporating amino acid units have been synthesized and shown to exhibit chiral recognition towards amino acid methyl ester hydrochlorides. mdpi-res.com
Derivatization Strategies for Functionalization and Characterization
The chemical structure of D-valine methyl ester hydrochloride, with its primary amine and ester functionalities, allows for a wide range of derivatization reactions. These modifications are employed to introduce new functional groups, build more complex molecules, and facilitate characterization. nih.gov
N-Substitution Reactions and Amidation
The primary amine of D-valine methyl ester hydrochloride is a key site for modification. N-substitution reactions, such as N-benzylation, create derivatives like N-benzyl-D-valine methyl ester hydrochloride, which serves as a crucial building block in peptide synthesis and other bioactive molecules. chemimpex.com The benzyl (B1604629) group can influence the molecule's biological interactions. chemimpex.com
Amidation, the formation of an amide bond, is another fundamental transformation. D-valine methyl ester hydrochloride can be readily acylated to form a wide variety of amides. For instance, it can be coupled with other amino acids or carboxylic acids to form dipeptides and other amide-containing structures. orgsyn.orgorgsyn.orgnih.gov This reaction is central to peptide synthesis. orgsyn.org Various coupling reagents, such as EDC-HCl in the presence of an activating agent like Oxyma Pure, are used to facilitate this transformation efficiently and with minimal side reactions. orgsyn.org The steric hindrance of the valine residue can present a challenge in these reactions, but optimized conditions can overcome this. orgsyn.org
The tables below provide examples of conditions used for N-substitution and amidation reactions involving valine methyl ester hydrochloride.
Table 1: Examples of N-Substitution and Amidation Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| L-Valine methyl ester hydrochloride | Benzaldehyde | CuI, TBHP, AgIO₃, CaCO₃, Acetonitrile | N-Benzoyl-L-valine methyl ester | orgsyn.org |
| L-Valine methyl ester hydrochloride | Z-L-Phg-OH | EDC-HCl, Oxyma Pure, DIEA | Dipeptide (Z-L-Phg-Val-OMe) | orgsyn.org |
| L-Valine methyl ester hydrochloride | Piperic acid | Not specified | Piperoyl-L-valine methyl ester | researchgate.net |
Formation of Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. D-valine methyl ester hydrochloride is a valuable building block for creating these scaffolds. beilstein-journals.orgnih.govacs.org
One strategy involves coupling D-valine methyl ester hydrochloride with heterocyclic structures that act as dipeptide isosteres, which are chemical groups that mimic the spatial arrangement of a dipeptide unit. nih.govacs.org For example, it has been coupled with piperazin-2-one (B30754) and diazepan-5-one skeletons to create novel peptidomimetic structures. nih.govacs.org These reactions typically involve standard peptide coupling conditions, using reagents like COMU and DIPEA in a solvent such as DMF. nih.govacs.org
Another approach is the synthesis of extended fluorinated tripeptides based on a tetrahydropyridazine scaffold, where L-valine methyl ester hydrochloride is coupled to a dipeptide precursor. beilstein-journals.org These peptidomimetic scaffolds are of interest for their potential conformational properties and biological activities.
Table 2: Examples of Peptidomimetic Scaffold Synthesis
| Scaffold Precursor | Coupling Partner | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Piperazin-2-one derivative | L-Valine methyl ester hydrochloride | COMU, DIPEA, DMF | Piperazin-2-one containing peptidomimetic | nih.govacs.org |
| Diazepan-5-one derivative | L-Valine methyl ester hydrochloride | COMU, DIPEA, DMF | Diazepan-5-one containing peptidomimetic | nih.govacs.org |
Conjugation with Bioactive Molecules
Conjugating D-valine methyl ester hydrochloride to bioactive molecules is a strategy used to enhance their therapeutic properties. nih.govmdpi.com This approach can improve solubility, cell permeability, and target specificity. researchgate.net
For example, piperic acid, a compound with known biological activity, has been conjugated with valine methyl ester. nih.gov The resulting conjugate showed enhanced activity against the amastigote form of Leishmania donovani. nih.gov The valine moiety is thought to be important for the parasite's metabolism, potentially leading to increased uptake of the conjugate. nih.gov
Reaction Mechanism Elucidation in D-Valine Methyl Ester Hydrochloride Transformations
Understanding the reaction mechanisms involved in transformations of D-valine methyl ester hydrochloride is crucial for optimizing reaction conditions and controlling product outcomes.
In the context of stereoselective reactions, the mechanism often involves the formation of a transient chiral intermediate that directs the subsequent bond-forming step. For example, in the Betti reaction, an imine is formed between the aldehyde and the amine of the valine ester. researchgate.net Tautomerization of this imine can lead to racemization. researchgate.net However, by carefully controlling the reaction conditions, this undesired pathway can be suppressed, preserving the stereochemical integrity of the product. researchgate.net
In amidation reactions, the mechanism typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine of the valine ester. The choice of coupling reagent and additives can significantly influence the reaction pathway and prevent side reactions such as epimerization, which is the loss of stereochemical purity at the chiral center. orgsyn.org
The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling to understand the transition states and intermediates involved.
Applications of D Valine Methyl Ester Hydrochloride in Medicinal Chemistry and Pharmaceutical Development
Building Block in Peptide Synthesis and Drug Formulation
As a chiral building block, D-Valine methyl ester hydrochloride plays a significant role in the synthesis of peptides and the formulation of drugs. The presence of the methyl ester group protects the carboxylic acid functionality of valine, allowing for controlled reactions at the amino group. This strategic protection is fundamental in the stepwise construction of peptide chains, preventing undesirable side reactions and ensuring the formation of the desired peptide sequence.
The incorporation of D-amino acids, such as D-valine from its methyl ester hydrochloride precursor, into peptide-based drug candidates can significantly improve their pharmacokinetic profiles. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. The introduction of D-amino acids creates peptides that are less recognizable by these enzymes, thereby increasing their stability and prolonging their circulation time.
For instance, a D-peptide named RD2, developed to target toxic β-amyloid oligomers implicated in Alzheimer's disease, demonstrated excellent pharmacokinetic properties. nih.gov Studies in mice revealed that RD2 can penetrate the brain and exhibits a long terminal half-life in plasma of over two days, highlighting the potential of D-peptides in developing drugs for neurodegenerative diseases. nih.gov
The synthesis of dipeptides and oligopeptides often utilizes amino acid methyl esters as starting materials. D-Valine methyl ester hydrochloride can be coupled with another protected amino acid to form a dipeptide. This process can be repeated sequentially to build longer oligopeptide chains. The hydrochloride salt form enhances the stability and solubility of the amino acid ester in certain organic solvents, facilitating its use in various reaction conditions.
| Peptide Synthesis Step | Role of D-Valine Methyl Ester Hydrochloride | Outcome |
| Protection | The methyl ester group protects the carboxylic acid. | Prevents unwanted side reactions. |
| Coupling | The free amino group reacts with an activated carboxyl group of another amino acid. | Forms a peptide bond. |
| Deprotection | The protecting group on the newly added amino acid is removed. | Allows for the addition of the next amino acid in the sequence. |
| Iteration | The coupling and deprotection steps are repeated. | A desired peptide chain is synthesized. |
Development of Bioactive Compounds and Pharmaceuticals
Beyond its role in peptide synthesis, D-Valine methyl ester hydrochloride is a precursor for the development of a variety of bioactive compounds and pharmaceuticals.
The unique properties of D-amino acids are being leveraged in the development of therapeutics for neurological disorders. As mentioned, D-peptides are being investigated for their potential in treating Alzheimer's disease due to their ability to resist enzymatic degradation and cross the blood-brain barrier. nih.gov The synthesis of such D-peptides often begins with D-amino acid derivatives like D-valine methyl ester hydrochloride. Bioactive compounds derived from natural sources are also being explored for their neuroprotective effects, targeting mechanisms like oxidative stress and neuroinflammation. frontiersin.orgdntb.gov.uanih.govnih.gov
Amino acid esters, including derivatives of valine, have been successfully used to create prodrugs of antiviral agents to improve their oral bioavailability. A well-known example is valganciclovir, the L-valyl ester of ganciclovir, which is used to treat cytomegalovirus (CMV) infections. nih.govnih.gov This prodrug approach enhances the absorption of the parent drug from the gastrointestinal tract. Similarly, D-valine derivatives could potentially be explored for the development of novel antiviral prodrugs. The synthesis of such compounds often involves the coupling of the amino acid ester with the active drug molecule.
| Compound | Therapeutic Target | Role of Amino Acid Ester |
| Valganciclovir | Cytomegalovirus (CMV) | L-valyl ester prodrug of ganciclovir, enhancing oral bioavailability. nih.govnih.gov |
| Valacyclovir | Herpes simplex virus (HSV), Varicella-zoster virus (VZV) | L-valyl ester prodrug of acyclovir, improving oral bioavailability. nih.gov |
| Valtorcitabine | Hepatitis B virus (HBV) | L-valine ester of 2'-deoxy-L-cytidine with an improved pharmacokinetic profile. nih.gov |
| Valopicitabine | Hepatitis C virus (HCV) | L-valine ester of 2'-C-methylcytidine with an improved pharmacokinetic profile. nih.gov |
Enzyme Inhibitors
The D-valine scaffold is a component of various molecules designed to act as enzyme inhibitors. While research on D-valine methyl ester hydrochloride itself is specific, the broader family of D-valine derivatives has been explored for inhibitory activity against several enzyme classes.
One area of interest is the inhibition of enzymes involved in amino acid metabolism. For instance, analogs of amino acids can serve as potent inhibitors of enzymes crucial for microbial survival. Aminophosphonate and aminoboronate analogs of amino acids, for example, are known to be effective enzyme inhibitors by mimicking the tetrahedral transition states of enzyme-catalyzed reactions nih.gov. Research into D-alanine has led to the development of irreversible inhibitors of D-Ala:D-Ala ligase, an essential enzyme in bacterial cell wall synthesis nih.gov. This suggests a potential avenue for designing D-valine-based inhibitors targeting similar microbial pathways.
Furthermore, a study has suggested a possible role for D-valine and related D-amino acids in the repression of enzyme synthesis in certain microorganisms amanote.com. The L-isomer, L-valine, has been identified as an inhibitor of arginase, an enzyme that plays a role in nitric oxide metabolism medchemexpress.com. Derivatives such as Cbz-D-Valine are also commercially available for research into the development of new therapeutic agents medchemexpress.com.
Table 1: Examples of Valine Derivatives and Their Enzyme Targets
| Derivative/Class | Target Enzyme/Process | Potential Therapeutic Area |
| D-Ala Analogs | D-Ala:D-Ala Ligase | Antibacterial |
| L-Valine | Arginase | Cardiovascular/Inflammatory diseases |
| D-Valine | Enzyme Synthesis Repression | Antimicrobial |
Antifungal Activity
The search for novel antifungal agents is a critical area of research due to rising resistance to existing drugs. D-amino acids and their derivatives have emerged as a promising class of compounds with potential antifungal properties. Several studies have highlighted the ability of specific D-amino acids to inhibit the growth of pathogenic fungi, particularly Candida albicans, a common cause of fungal infections in humans researchgate.net.
Research has shown that certain D-amino acids, such as D-aspartic acid and D-glycine, possess significant antifungal potential . Their mechanism of action can involve the disruption of the fungal cell membrane's integrity, leading to cell death. Furthermore, D-amino acids have been shown to inhibit the formation of biofilms, which are communities of microbes that are notoriously difficult to treat with conventional antibiotics researchgate.net.
While the L-isomers of these amino acids typically show no significant antifungal effect, the D-isomers exhibit noteworthy activity researchgate.net. This highlights the stereospecificity of their action and opens up new possibilities for designing antifungal drugs based on D-amino acid scaffolds like D-valine. The structures of many known antifungal agents are based on amino acid skeletons, as they can act as structural analogs of intermediates in various microbial biosynthetic pathways nih.gov. Another strategy involves targeting enzymes essential for amino acid biosynthesis in fungi, which can act as effective antifungal agents nih.gov.
Antiparkinson Agents
While D-valine methyl ester hydrochloride is not a direct treatment for Parkinson's disease, its parent molecule, valine, and its derivatives are relevant to the field of movement disorders and neurodegenerative diseases. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to a deficiency of the neurotransmitter dopamine (B1211576) mdpi.com.
A notable drug derived from valine is Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor nih.gov. VMAT2 is a protein that packages dopamine into vesicles for release. By inhibiting VMAT2, Valbenazine reduces dopamine release, which is effective in treating tardive dyskinesia, a movement disorder characterized by involuntary movements, often caused by long-term use of dopamine-blocking agents nih.gov. This demonstrates the utility of the valine structure in developing molecules that modulate dopaminergic pathways, which are central to Parkinson's disease pathology.
Research has also observed that serum levels of certain amino acids, including valine and isoleucine, are significantly higher in patients with Parkinson's disease compared to healthy controls researchgate.net. This finding suggests a potential role for amino acid metabolism in the pathophysiology of the disease and is an area of ongoing investigation. Current treatments for Parkinson's often involve dopamine precursors like Levodopa or dopamine receptor agonists to manage symptoms mdpi.com. The development of novel agents, potentially including D-valine derivatives, continues to be an important goal in providing better therapeutic options.
Immunomodulatory Agents
D-amino acids and peptides containing them have been shown to possess immunomodulatory properties, capable of influencing the activity of the immune system. This has opened up new avenues for therapeutic intervention in a range of diseases, from autoimmune disorders to allergic reactions.
Studies have shown that certain D-amino acids can directly affect immune cells. For instance, D-serine has been observed to reduce the number of CD4+ T cells and suppress their proliferation and differentiation nih.gov. D-tryptophan has been identified as an immunomodulatory substance that can decrease the production of inflammatory cytokines and help restructure a healthy gut microbiome, which in turn ameliorates allergic airway inflammation in animal models nih.govd-aminoacids.com. The mechanism for some of these effects involves the generation of hydrogen peroxide by the enzyme D-amino acid oxidase (DAAO), which can have bactericidal effects and modulate the gut microbiota d-aminoacids.com.
Furthermore, incorporating D-amino acids into peptides can enhance their stability and biological activity as immunomodulators. Peptides with alternating D- and L-amino acids have been designed to inhibit T-cell responses and the secretion of pro-inflammatory cytokines nih.gov. This strategy can be used to develop treatments for T-cell-mediated diseases. Certain amino acids, such as arginine and glutamine, are also known to play a role in improving immune function and are used in immunonutrition formulas frontiersin.org.
Table 2: Immunomodulatory Effects of Select D-Amino Acids
| D-Amino Acid | Observed Effect | Potential Application | Reference |
| D-Serine | Suppresses CD4 T cell proliferation and differentiation | Autoimmune diseases | nih.gov |
| D-Tryptophan | Decreases TH2 cytokine production, ameliorates allergic airway inflammation | Allergic diseases | nih.govd-aminoacids.com |
Role in Chiral Drug Synthesis
Chirality is a critical aspect of drug design and development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. D-Valine and its derivatives, including D-valine methyl ester hydrochloride, are highly valued as chiral building blocks in asymmetric synthesis innospk.comnih.gov.
D-Valine serves as an important source of chirality in the synthesis of enantiomerically pure compounds innospk.comresearchgate.net. Its defined stereochemistry allows it to guide the formation of new stereocenters in a predictable manner. As a protected amino acid, D-valine methyl ester hydrochloride offers a stable and reactive starting material for complex syntheses. The methyl ester group protects the carboxylic acid from unwanted reactions, while the amine group is available for peptide coupling or other modifications . The hydrochloride salt form often enhances the compound's stability and solubility in various reaction media .
This chiral building block is used to synthesize a wide range of pharmaceuticals, agricultural pesticides, and other fine chemicals innospk.comresearchgate.net. For example, L-valine methyl ester hydrochloride has been used in the synthesis of chiral azomethines and as a chiral ligand in metal-catalyzed asymmetric reactions researchgate.net. The ability to use enantiomerically pure starting materials like D-valine methyl ester hydrochloride is indispensable for creating drugs with improved efficacy and safety profiles innospk.com.
Precursors for β-Amino Acids and β-Lactam Antibiotics
D-Valine methyl ester hydrochloride serves as a precursor in the synthesis of other important classes of molecules, namely β-amino acids and β-lactam antibiotics.
β-Lactam Antibiotics: The β-lactam family of antibiotics, which includes penicillins and cephalosporins, is one of the most important classes of antibacterial agents. The biosynthesis of these antibiotics begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine nih.gov. This condensation forms a tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Notably, the L-valine precursor is epimerized to D-valine during its incorporation into this tripeptide nih.gov.
Further enzymatic steps then cyclize this ACV tripeptide to form the characteristic bicyclic core structure of penicillins nih.gov. Studies have also shown that unnatural tripeptides containing D-valine can be enzymatically converted into β-lactam antibiotics, highlighting the importance of this D-amino acid residue in the biosynthetic pathway nih.gov. D-branched-chain amino acids, including D-valine, are recognized as important intermediates for peptide antibiotics nih.gov.
β-Amino Acids: β-amino acids are structural isomers of the common α-amino acids and are valuable components in the synthesis of peptidomimetics and other biologically active molecules. Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts. One of the common strategies for synthesizing β-amino acids is the homologation of α-amino acids, such as through the Arndt-Eistert reaction, which effectively adds a methylene (B1212753) unit to the carbon backbone illinois.eduresearchgate.net. D-valine methyl ester hydrochloride can serve as a starting material for such synthetic transformations, providing a route to chiral β-amino acids.
Biological and Biochemical Research Applications of D Valine Methyl Ester Hydrochloride
Biochemical Pathway and Protein Interaction Studies
D-Valine methyl ester hydrochloride and its derivatives are utilized in biochemical research to investigate metabolic pathways and the intricacies of protein interactions. netascientific.com As a chiral molecule, it provides a unique probe for examining the stereospecificity of cellular functions. Researchers employ this compound to gain insights into how protein structure dictates function and to understand its biological roles. smolecule.com
Studies involving amino acid esters help in understanding their interactions with various biological targets. For instance, research on related amino acid derivatives indicates they can interact with proteins, potentially affecting their structure and function. smolecule.com The introduction of D-amino acid analogs like D-Valine methyl ester hydrochloride into biological systems can help elucidate the specific roles and metabolic pathways of their naturally occurring L-counterparts. ontosight.ai While L-valine is a fundamental component of proteins, the study of its D-isomer provides a comparative basis for understanding the stereoselectivity of protein synthesis and other metabolic routes.
Derivatives of D-valine are also instrumental in studying protein-protein interactions and enzyme activities, which can reveal potential therapeutic targets within cellular processes. chemimpex.com By incorporating compounds like N-Benzyl-D-valine methyl ester hydrochloride, which features a benzyl (B1604629) group for enhanced biological interaction, researchers can explore enzyme inhibition and receptor binding with high specificity. chemimpex.com
| Research Area | Application of D-Valine Derivative | Investigated Outcome | Reference |
| Protein Interaction | Study of protein structure and function | Understanding biological roles | smolecule.com |
| Enzyme Inhibition | N-Benzyl-D-valine methyl ester hydrochloride | Probing specific receptor binding | chemimpex.com |
| Metabolic Pathways | Use as a research reagent | Gaining insights into cellular functions | netascientific.com |
Enzyme Activity and Protein Folding Investigations
The study of enzyme activity and protein folding is another area where amino acid derivatives like D-Valine methyl ester hydrochloride are applied. The N-methylated version of its L-isomer, for example, is used in research concerning protein folding and enzyme activity to understand the mechanisms of various biological processes. chemimpex.com While direct studies on D-Valine methyl ester hydrochloride are specific, the principles from related compounds highlight its potential. For example, research on N-Cbz-3-methyl-DL-valine Methyl Ester, a valine derivative, has been used to investigate how structural changes impact enzyme activity, showing that specific modifications can enhance catalytic efficiency.
These investigations are crucial for designing enzymes with desired therapeutic properties. The incorporation of non-natural D-amino acids into protein structures can significantly alter their stability and resistance to denaturation, providing valuable data for protein engineering and formulation.
| Compound | Research Focus | Key Finding | Reference |
| N-Methyl-L-valine methyl ester hydrochloride | Protein folding and enzyme activity | Provides insights into biochemical processes | chemimpex.com |
| N-Cbz-3-methyl-DL-valine Methyl Ester | Impact of structural changes on enzyme activity | Specific modifications can enhance catalytic efficiency |
Substrate for Enzymatic Reactions
D-Valine methyl ester hydrochloride can serve as a substrate in specific enzymatic reactions, particularly those catalyzed by enzymes that recognize D-amino acids. Research has shown that enzymes like D-aminopeptidase can stereospecifically act on D-amino acid derivatives. For instance, a D-aminopeptidase from Ochrobactrum anthropi has been used for the stereospecific synthesis of D-amino acid N-alkylamides through the aminolysis of D-alanine methyl ester hydrochloride. pu-toyama.ac.jp This demonstrates the potential for D-Valine methyl ester hydrochloride to be used in similar kinetically controlled enzymatic syntheses.
In other studies, various valine esters have been characterized to understand the effect of the leaving group on the efficiency of enzyme-mediated prodrug activation. nih.gov Human valacyclovirase (hVACVase), for example, is an enzyme that activates amino acid ester prodrugs. While it shows high specificity for certain valine esters, it is less active towards amide prodrugs. nih.gov Furthermore, research into inhibitors for human leukocyte elastase (HLE) found that while derivatives from L-valine methyl ester were active, the derivative from D-valine methyl ester showed only marginal activity, highlighting the stereospecificity of the enzyme's active site. wichita.edu
| Enzyme | Substrate/Inhibitor | Observation | Reference |
| D-aminopeptidase | D-alanine methylester hydrochloride | Stereospecific synthesis of D-amino acid N-alkylamides | pu-toyama.ac.jp |
| Human Valacyclovirase (hVACVase) | Valine esters | High specificity constants for ester prodrugs | nih.gov |
| Human Leukocyte Elastase (HLE) | Derivative of D-valine methyl ester | Exhibited marginal inhibitory activity compared to the L-isomer | wichita.edu |
Chiral Recognition and Enantiomeric Studies in Biological Systems
Chiral recognition is a fundamental process in bioscience, and D-Valine methyl ester hydrochloride is a key compound in such studies. frontiersin.org Its distinct stereochemistry allows it to be used in the development and evaluation of chiral selectors and sensors.
A significant area of research involves using synthetic receptors for the enantioselective binding of amino acid esters. For example, a glucose-based crown ether has been shown to be effective at the chiral recognition of amino acid esters, including valine methyl ester, in various organic solvents. nih.gov This receptor demonstrated high affinity and selectivity for valine methyl ester, allowing detailed studies into the binding interactions responsible for enantioselectivity. nih.gov Nuclear Overhauser effect (NOE) analysis has been used to elucidate the binding mode, revealing specific interactions between the receptor and the D-valine methyl ester guest. nih.gov
Fluorescence-based assays also provide a sensitive method for determining the enantiomeric excess in mixtures of amino acid esters. bath.ac.uk Such methods rely on the dynamic self-assembly of components to form diastereomeric fluorescent complexes, where the fluorescence intensity correlates with the enantiomeric composition of the analyte, such as D-Valine methyl ester hydrochloride. bath.ac.uk Additionally, chiral copper(II) complexes have been used for the chiral discrimination of α-amino acids and their derivatives through mass spectrometry, further showcasing the utility of these compounds in enantiomeric studies. frontiersin.org
| Technique/Receptor | Analyte | Key Finding | Reference |
| Glucose-based crown ether receptor | H-d-Val-OMe × HCl | High binding affinity and enantioselectivity observed in CDCl₃ | nih.gov |
| Fluorescence-based assay | Valine methyl ester | Enables sensitive determination of enantiomeric excess | bath.ac.uk |
| Chiral Copper(II) Complexes | (S)-Valine methyl ester hydrochloride | Used for chiral discrimination via mass spectrometry | frontiersin.org |
Computational Chemistry and Theoretical Investigations of D Valine Methyl Ester Hydrochloride
Density Functional Theory (DFT) Studies on Electronic and Chiroptical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like D-Valine methyl ester hydrochloride, DFT calculations can elucidate a variety of electronic and chiroptical properties.
Electronic Properties: DFT studies, likely employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net For instance, a larger energy gap generally implies higher stability and lower reactivity.
A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In D-Valine methyl ester hydrochloride, the protonated amine group (-NH3+) would be a region of high positive potential (electrophilic), while the carbonyl oxygen of the ester group would exhibit a negative potential (nucleophilic).
Chiroptical Properties: As a chiral molecule, D-Valine methyl ester hydrochloride exhibits optical activity, a property that can be investigated using time-dependent DFT (TD-DFT). These calculations can simulate the electronic circular dichroism (ECD) spectrum, which provides information about the molecule's absolute configuration and conformational preferences in solution. acs.org The sign and intensity of the Cotton effects in the calculated ECD spectrum are highly sensitive to the three-dimensional arrangement of the atoms. rsc.org Comparing the simulated spectrum with experimental data is a robust method for confirming the stereochemistry of chiral molecules.
Table 1: Predicted Electronic Properties from DFT Analysis of Analogous Amino Acid Esters
| Property | Predicted Characteristic for D-Valine Methyl Ester Hydrochloride | Significance |
|---|---|---|
| HOMO Energy | Relatively low due to the electron-withdrawing ester and protonated amine groups. | Indicates resistance to oxidation. |
| LUMO Energy | Relatively high energy level. | Indicates resistance to reduction. |
| HOMO-LUMO Gap | Expected to be large. | Suggests high kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Positive potential around the -NH3+ group; negative potential around the carbonyl oxygen. | Identifies reactive sites for intermolecular interactions. |
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a flexible molecule like D-Valine methyl ester hydrochloride are governed by its accessible conformations. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers.
Conformational searches can be performed using methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) or through systematic rotations around single bonds. rsc.org The geometries of the resulting conformers are then typically optimized at a higher level of theory, such as DFT (e.g., ωB97XD) or Møller-Plesset perturbation theory (MP2), with appropriate basis sets (e.g., 6-311++G(d,p)). rsc.orgrsc.org
For valine methyl ester (the neutral form), studies have shown that the most stable conformers are stabilized by intramolecular hydrogen bonds, typically a bifurcated interaction between the amine hydrogens and the carbonyl oxygen. rsc.org The orientation of the isopropyl side chain is a key determinant of the different low-energy conformers. rsc.org In the case of the hydrochloride salt, the protonated amine group (-NH3+) would still be expected to form hydrogen bonds with the carbonyl oxygen and the chloride counter-ion, significantly influencing the conformational landscape. The relative energies of these conformers determine their population at a given temperature.
Table 2: Key Torsional Angles in Conformational Analysis of D-Valine Methyl Ester Hydrochloride
| Torsional Angle | Description | Expected Influence on Conformation |
|---|---|---|
| O=C-Cα-N | Rotation around the C-Cα bond | Influences the orientation of the ester group relative to the amino group. |
| C-Cα-N-H | Rotation around the Cα-N bond | Determines the position of the ammonium (B1175870) protons for hydrogen bonding. |
| Cα-Cβ-Cγ-H | Rotation of the isopropyl side chain (χ1) | Leads to different staggered conformations (gauche(+), gauche(-), anti). rsc.org |
Simulation of Interactions with Biological Targets
D-Valine methyl ester hydrochloride is primarily used as a synthon in the creation of more complex, biologically active molecules. wisconsin.edu While direct simulation studies of this small molecule with biological targets are uncommon, the computational techniques used to study its derivatives are directly applicable.
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org For a derivative of D-Valine methyl ester, docking simulations could be used to predict its binding mode within the active site of a target protein, such as an enzyme or receptor. Programs like AutoDock are often used for these simulations. scielo.org.mx The docking process involves a scoring function that estimates the binding affinity (e.g., in kcal/mol), helping to rank different compounds or binding poses. For example, derivatives of D-valine have been docked into the active sites of enzymes like chitinase (B1577495) to predict their binding energy and interactions. scielo.org.mx
Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the atomic motions over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose, the flexibility of the ligand and protein, and the detailed network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Force fields like AMBER or GROMACS are commonly used to define the potential energy of the system.
Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to model the reaction pathways in which D-Valine methyl ester hydrochloride participates, most notably in peptide bond formation.
Transition State Theory: By applying transition state theory, chemists can calculate the activation energies for a given reaction. This involves locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point. The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. DFT calculations are well-suited for locating transition states and calculating these energy barriers. core.ac.uk
For example, in a peptide coupling reaction where D-Valine methyl ester hydrochloride is acylated by an N-protected amino acid, computational methods could model the entire reaction coordinate. frontiersin.org This would involve calculating the energies of the reactants, intermediates (like a tetrahedral intermediate), the transition state, and the products. Such studies can provide insights into the reaction mechanism, the role of coupling agents, and the potential for side reactions like racemization. psu.edu While specific studies on this exact reaction for the D-isomer are not prominent, the methodology has been applied to similar peptide synthesis reactions. caltech.edu
Future Directions and Research Opportunities for D Valine Methyl Ester Hydrochloride
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to D-valine methyl ester hydrochloride is a key area of ongoing research. Traditional methods for producing D-amino acids and their derivatives can be complex and may not be the most environmentally friendly. researchgate.net Future efforts are focused on innovative approaches that offer higher yields, greater stereochemical purity, and more sustainable processes.
One promising avenue is the use of chemoenzymatic deracemization. For instance, researchers have successfully prepared D-valine from racemic valine ethyl ester with high yield (up to 95%) and excellent optical purity (ee > 99%) by employing evolved variants of bacterial cyclohexylamine (B46788) oxidase (CHAO). researchgate.net This enzymatic approach presents a greener alternative to traditional chemical resolutions. researchgate.net Further research into novel enzymes and the optimization of reaction conditions could lead to even more efficient and scalable syntheses of D-valine methyl ester hydrochloride.
Another area of exploration is the refinement of chemical synthesis methods. While the esterification of D-valine with methanol (B129727) in the presence of an acid like hydrochloric acid is a common method, there is room for improvement. ontosight.ai For example, the use of thionyl chloride as both a catalyst and a source of hydrochloric acid is one industrial method. Investigating alternative catalysts and reaction conditions could enhance the efficiency and reduce the environmental impact of these processes.
The table below summarizes some of the synthetic approaches and key findings:
| Synthetic Approach | Key Findings | Reference |
| Chemoenzymatic Deracemization | Evolved cyclohexylamine oxidase (CHAO) variants show high efficiency and enantioselectivity in producing D-valine from racemic valine esters. | researchgate.net |
| Chemical Esterification | Esterification of D-valine with methanol and hydrochloric acid is a standard synthesis method. | ontosight.ai |
| Industrial Synthesis | The use of SOCl₂ serves as both a catalyst and a source of HCl in an industrial setting. |
Expansion of Applications in Peptide and Peptidomimetic Design
D-Valine methyl ester hydrochloride is a valuable building block in the synthesis of peptides and peptidomimetics, which are crucial in drug development. chemimpex.comcymitquimica.com The incorporation of D-amino acids like D-valine into peptide sequences can confer desirable properties such as increased resistance to proteolytic degradation, enhanced biological activity, and improved receptor selectivity. mdpi.comfrontiersin.org
Future research will likely focus on the systematic incorporation of D-valine methyl ester hydrochloride into a wider range of therapeutic peptides. This includes its use in solid-phase peptide synthesis to create novel peptide analogs. uniroma1.itacs.org The unique stereochemistry of D-valine can induce specific secondary structures, such as β-turns, which are often critical for biological function. nih.gov
Furthermore, the development of peptidomimetics containing D-valine is a rapidly growing field. upc.edu Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. upc.edu By replacing certain amino acids with D-valine methyl ester hydrochloride, researchers can design peptidomimetics with enhanced stability and bioavailability. upc.eduaskfilo.com For example, the benzyl (B1604629) group in N-benzyl-D-valine methyl ester hydrochloride can enhance its interaction with biological systems. chemimpex.com
The following table highlights the applications of D-valine derivatives in peptide and peptidomimetic design:
| Application | Rationale | Potential Outcome | Reference |
| Peptide Synthesis | Incorporation of D-valine to increase proteolytic stability and influence conformation. | Peptides with longer half-lives and potentially higher efficacy. | mdpi.comfrontiersin.org |
| Peptidomimetic Design | Use of D-valine to create non-natural peptide-like structures with improved drug-like properties. | Development of novel therapeutics with enhanced oral bioavailability and target specificity. | upc.edu |
| Chiral Building Block | Utilization of its specific stereochemistry to construct complex bioactive molecules. | Synthesis of novel drugs and biologically active compounds. | chemimpex.com |
Deeper Understanding of Biological Mechanisms and Target Interactions
While the incorporation of D-amino acids is known to affect the biological activity of peptides, a deeper understanding of the underlying mechanisms and specific target interactions is still needed. Future research should aim to elucidate how the presence of a D-valine residue, introduced via D-valine methyl ester hydrochloride, influences the binding affinity and signaling of a peptide at its biological target.
Studies have shown that the substitution of L-valine with D-valine can lead to a loss of biological activity in some peptides, highlighting the stereospecificity of receptor interactions. nih.gov Conversely, in other cases, the presence of D-amino acids is crucial for receptor recognition and can enhance potency. mdpi.com For example, gramicidin, an antimicrobial peptide, contains D-valine and exerts its effect by forming ion channels in cell membranes. mdpi.com
Future investigations could employ techniques such as structural biology (X-ray crystallography and cryo-electron microscopy) and biophysical methods (surface plasmon resonance and isothermal titration calorimetry) to study the complexes of D-valine-containing peptides with their receptors. This would provide detailed insights into the molecular interactions that govern their biological effects. Understanding these mechanisms is critical for the rational design of more effective and selective peptide-based drugs. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis and Stereochemical Purity
The development of advanced analytical techniques is crucial for the quality control of D-valine methyl ester hydrochloride and the peptides and peptidomimetics derived from it. Ensuring high stereochemical purity is paramount, as even small amounts of the L-enantiomer can affect the biological activity and safety of the final product.
Future research in this area will focus on enhancing the sensitivity and resolution of existing analytical methods and developing new ones for trace analysis. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common method for determining the enantiomeric purity of amino acid esters. rsc.orgpsu.edu Innovations in column technology and mobile phase composition will continue to improve the separation of enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral analysis. askfilo.comresearchgate.net One-dimensional and two-dimensional NMR techniques, sometimes in the presence of chiral solvating agents, can be used to distinguish between enantiomers and determine their ratio. researchgate.net
Mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) is essential for both qualitative and quantitative analysis. nih.govfrontiersin.org Future developments may include novel derivatization reagents and ionization techniques to improve the detection and quantification of D-valine methyl ester hydrochloride and its derivatives at very low concentrations.
The table below outlines some of the advanced analytical techniques and their applications:
| Analytical Technique | Application | Key Advantages | Reference |
| Chiral HPLC | Determination of enantiomeric purity. | High resolution and accuracy for separating stereoisomers. | rsc.orgpsu.edu |
| NMR Spectroscopy | Structural elucidation and chiral discrimination. | Provides detailed structural information and can quantify enantiomeric excess. | askfilo.comresearchgate.net |
| GC-MS / LC-MS | Trace analysis and impurity profiling. | High sensitivity and specificity for identifying and quantifying compounds in complex mixtures. | nih.govfrontiersin.org |
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of novel molecules based on D-valine methyl ester hydrochloride. tandfonline.com Computational tools can be used to predict the conformation of peptides and peptidomimetics containing D-valine, as well as their binding affinity to specific targets. nih.govmdpi.com
Future research will increasingly rely on a synergistic approach where computational simulations guide the design of new compounds, which are then synthesized and tested experimentally. upc.edu Molecular dynamics (MD) simulations, for example, can provide insights into the conformational preferences of D-valine-containing peptides and how these conformations influence their biological activity. nih.gov
This integrated approach can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and screened. tandfonline.com By starting with computationally designed molecules that are predicted to have favorable properties, researchers can focus their experimental efforts on the most promising candidates. mdpi.com The rational design of peptidomimetics, in particular, benefits greatly from computational methods that can explore a vast chemical space to identify novel scaffolds that mimic the essential features of a bioactive peptide. upc.edunih.gov
Q & A
Q. What is the optimal method for synthesizing D-valine methyl ester hydrochloride at the laboratory scale?
The synthesis typically involves esterification of D-valine with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. A general protocol includes:
- Dissolving D-valine in dry methanol under cooling (0–5°C).
- Adding thionyl chloride dropwise, followed by stirring for 2 hours and subsequent reaction at room temperature for 24 hours.
- Evaporating the solvent under reduced pressure, followed by recrystallization from a methanol-ether mixture to isolate the hydrochloride salt. Reported yields are ~75% with a melting point of 155–156°C . Note: Variations in reaction conditions (e.g., solvent purity, temperature control) can affect yield and purity.
Q. How do the physicochemical properties of D-valine methyl ester hydrochloride influence its handling and storage?
Key properties include:
- Molecular formula : C₆H₁₃NO₂·HCl (MW: 167.64) .
- Melting point : Reported values vary between 155–156°C (decomposition) and 170°C , suggesting potential batch-dependent crystallinity or hydration states.
- Storage : Requires refrigeration (2–8°C) in airtight containers to prevent hydrolysis or deliquescence .
Q. What purification techniques are recommended for isolating D-valine methyl ester hydrochloride from reaction mixtures?
Common methods include:
- Recrystallization : Using methanol-ether mixtures to remove unreacted starting materials or byproducts .
- Column chromatography : Employing silica gel with polar solvents (e.g., chloroform-methanol gradients) for high-purity isolation, particularly if chiral purity is critical .
Advanced Research Questions
Q. How can discrepancies in reported melting points (155–156°C vs. 170°C) for D-valine methyl ester hydrochloride be resolved experimentally?
- Hypothesis : Differences may arise from polymorphic forms, hydration states, or impurities.
- Methodology :
Perform differential scanning calorimetry (DSC) to analyze thermal behavior.
Use X-ray crystallography to identify crystalline structures.
Compare recrystallization solvents (e.g., methanol vs. ethanol) to assess polymorphism.
Contradictory data in literature (e.g., ) highlight the need for rigorous characterization in peer-reviewed studies.
Q. What analytical methods are most effective for confirming the enantiomeric purity of D-valine methyl ester hydrochloride?
- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chirobiotic T) with UV detection at 210 nm. Mobile phases often consist of methanol/water with 0.1% trifluoroacetic acid .
- Optical rotation : Measure specific rotation ([α]D²⁵) in water; reported values for the D-enantiomer are typically positive (e.g., +6.7° for related esters) .
- NMR spectroscopy : Compare ¹H/¹³C shifts with L-enantiomer standards to detect contamination.
Q. How does the stability of D-valine methyl ester hydrochloride under varying pH conditions impact its utility in peptide synthesis?
- Acidic conditions : Stable due to protonation of the amino group, preventing racemization.
- Basic conditions : Rapid hydrolysis of the ester group occurs, limiting its use in alkaline environments.
- Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
Q. What role does D-valine methyl ester hydrochloride play in the synthesis of chiral pharmaceutical intermediates?
- Case study : It serves as a precursor for antiviral prodrugs like valacyclovir. The D-configuration enhances metabolic stability compared to L-forms.
- Methodological insight : Coupling with activated acylating agents (e.g., HOBt/DCC) facilitates amide bond formation while retaining stereochemical integrity .
Methodological Considerations
Q. How should researchers address contradictions in literature data on this compound?
- Critical analysis : Compare experimental conditions across studies (e.g., reagent purity, drying methods).
- Reproducibility : Replicate key procedures (e.g., synthesis and recrystallization ) under controlled conditions.
- Reporting standards : Document all parameters (e.g., solvent ratios, heating rates) to enable cross-study validation .
Q. What safety protocols are essential when handling D-valine methyl ester hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
